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Compound of Interest

3-Hydroxyisoxazole-5-
Compound Name: )
carboxamide

Cat. No.: B1593716

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxyisoxazole-5-
carboxamide

Introduction

3-Hydroxyisoxazole-5-carboxamide is a unique heterocyclic compound of significant interest
to researchers in medicinal chemistry and drug development. Its isoxazole core, a five-
membered ring containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in
numerous biologically active molecules.[1][2] The presence of both a hydroxyl group and a
carboxamide moiety suggests potential for diverse intermolecular interactions, making a
thorough understanding of its physicochemical properties paramount for predicting its behavior
in biological systems and for designing effective drug delivery strategies.

This guide provides a comprehensive overview of the known and predicted physicochemical
properties of 3-hydroxyisoxazole-5-carboxamide. Acknowledging the limited direct
experimental data for this specific molecule in publicly available literature, this document
leverages data from closely related analogs, such as its corresponding methyl ester and
carboxylic acid, to provide informed estimations. Furthermore, this guide details the standard
experimental protocols required for the precise determination of these properties, offering a
framework for researchers to validate and expand upon the data presented.

Chemical Identity and Structure
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The foundational step in characterizing any compound is to establish its precise chemical
identity. 3-Hydroxyisoxazole-5-carboxamide possesses a distinct structure that dictates its
chemical behavior.

Molecular Formula: CaHaN203[3]

Molecular Weight: 128.09 g/mol [3]

CAS Number: 14016-01-4[3]

Chemical Structure:

Caption: 2D structure of 3-hydroxyisoxazole-5-carboxamide.

A critical feature of the 3-hydroxyisoxazole moiety is its potential for keto-enol tautomerism.
Quantum-chemical calculations on the related 3-hydroxy-5-phenyl-isoxazole suggest that the
enol form is slightly more stable (by 0.5 kcal/mol) than the keto tautomer in an aqueous
environment, a preference likely driven by the aromaticity of the enol form.[4] This equilibrium is
crucial as it can influence the molecule's hydrogen bonding capacity and interaction with
biological targets.

Core Physicochemical Properties

The following properties are essential for predicting a compound's absorption, distribution,
metabolism, and excretion (ADME) profile. Where direct data is unavailable, values for key
analogs are provided for context.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1593716?utm_src=pdf-body
https://www.chemscene.com/product/14016-01-4.html
https://www.chemscene.com/product/14016-01-4.html
https://www.chemscene.com/product/14016-01-4.html
https://www.benchchem.com/product/b1593716?utm_src=pdf-body
https://iris.unica.it/retrieve/6b9108d4-c10e-4468-9396-2ae6050feed8/EJMC%202021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reported/Predicted
Property Analog Data Source (Analog)
Value

160-163 (Methyl
Melting Point (°C) Not available Ester) 238-241 [5]
(Carboxylic Acid)

11.25+£0.40
pKa Not available (Predicted, Methyl [6]
Ester)

] -0.2 (Computed,
LogP Not available [7]
Methyl Ester)

Soluble in various
Aqueous Solubility Not available organic solvents [6]
(Methyl Ester)

Melting Point

The melting point provides insight into the purity of the compound and the strength of its crystal
lattice. The significantly higher melting point of the carboxylic acid analog compared to the
methyl ester suggests strong intermolecular hydrogen bonding in the solid state.[5] It is
reasonable to hypothesize that 3-hydroxyisoxazole-5-carboxamide will also exhibit a
relatively high melting point due to the hydrogen bonding capabilities of both the hydroxyl and
carboxamide groups.

Acidity and Basicity (pKa)

The pKa value is critical for understanding a molecule's ionization state at different
physiological pHs, which in turn affects its solubility, permeability, and receptor binding. The 3-
hydroxyisoxazole group is acidic. The predicted pKa of ~11.25 for the methyl ester is likely
associated with the deprotonation of the 3-hydroxyl group.[6] The carboxamide group is
generally considered neutral, with a very high pKa (around 17) for the N-H proton, making it not
physiologically relevant as an acid.

Lipophilicity (LogP)
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LogP, the patrtition coefficient between octanol and water, is a key indicator of a drug's ability to
cross lipid membranes. The computed LogP of -0.2 for the methyl ester suggests a relatively
hydrophilic character.[7] The replacement of the methyl ester with a carboxamide group is
expected to further increase hydrophilicity (decrease LogP) due to the enhanced hydrogen
bonding capacity of the amide.

Experimental Determination of Physicochemical
Properties

To obtain definitive data for 3-hydroxyisoxazole-5-carboxamide, standardized experimental
protocols must be employed.

Workflow for pKa Determination

The ionization constant can be accurately determined using potentiometric titration or UV-Vis
spectroscopy. The latter is particularly useful for compounds with a chromophore close to the

ionization site.
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Sample Preparation

Dissolve compound in Prepare series of aqueous buffers
co-solvent (e.g., DMSO) (e.g., pH 2 to 12)

oo

Add constant aliquot of compound
stock to each buffer

Measurement

Measure UV-Vis spectrum
for each sample

Data Anhalysis

Plot absorbance at specific
wavelength vs. pH

l

Fit data to the Henderson-
Hasselbalch equation

'

Determine pKa from
the inflection point

Click to download full resolution via product page
Caption: Workflow for pKa determination via UV-Vis spectroscopy.
Protocol: UV-Vis Spectrophotometric pKa Determination

o Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 3-hydroxyisoxazole-
5-carboxamide in a suitable organic co-solvent like DMSO.
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» Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH
210 12).

o Sample Preparation: Add a small, constant volume of the stock solution to each buffer to
create a set of samples with identical compound concentration but varying pH.

» Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each

sample.

» Data Analysis: Identify wavelengths where absorbance changes significantly with pH. Plot
absorbance at these wavelengths against pH and fit the resulting sigmoidal curve to
determine the pKa.

Workflow for Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. The shake-flask method is the
gold standard, though higher-throughput methods are common in early development.
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Shake-Flask Protocol

Add excess solid compound to
physiologically relevant buffer (e.g., PBS pH 7.4)

'

Agitate at constant temperature
(e.g., 25°C or 37°C) for >24h to reach equilibrium

'

Separate solid from solution
(centrifugation/filtration)

'

Quantify compound concentration in
the supernatant via HPLC-UV

Result

Thermodynamic Aqueous Solubility

Click to download full resolution via product page
Caption: Workflow for thermodynamic solubility determination.
Protocol: Shake-Flask Solubility Assay

o Equilibration: Add an excess amount of solid 3-hydroxyisoxazole-5-carboxamide to a vial
containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

 Incubation: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.

» Phase Separation: Separate the undissolved solid from the saturated solution by
centrifugation followed by filtration through a low-binding filter (e.g., 0.22 um PVDF).
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e Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound
using a validated analytical method, such as High-Performance Liquid Chromatography with
UV detection (HPLC-UV).

Stability Profile

Understanding a compound's stability is crucial for formulation development and predicting its
shelf-life and metabolic fate.

Chemical Stability

A safety data sheet for the related compound 5-aminomethyl-3-hydroxy-isoxazole indicates it is
chemically stable under standard room temperature conditions.[8] However, the stability of 3-
hydroxyisoxazole-5-carboxamide should be experimentally verified, particularly its
susceptibility to hydrolysis at pH extremes. The amide bond could be liable to hydrolysis under
strongly acidic or basic conditions, breaking down into 3-hydroxy-5-isoxazolecarboxylic acid
and ammonia.

Metabolic Stability

While no direct metabolic data exists for the title compound, studies on a related 4,5-
dihydroisoxazole-5-carboxamide derivative showed that it undergoes biotransformation via
hydrolysis of the amide bond.[9][10] This suggests that a primary metabolic pathway for 3-
hydroxyisoxazole-5-carboxamide in vivo could be enzymatic hydrolysis by amidases to yield
the corresponding carboxylic acid.

Experimental Protocol: In Vitro Metabolic Stability

System: Incubate the compound (e.g., at 1 uM) with liver microsomes or hepatocytes in the
presence of necessary cofactors (e.g., NADPH).

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.

Analysis: Samples are analyzed by LC-MS/MS to quantify the disappearance of the parent
compound over time. The in vitro half-life and intrinsic clearance can then be calculated.
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Conclusion

3-Hydroxyisoxazole-5-carboxamide is a promising scaffold with physicochemical properties
that suggest a hydrophilic character, influenced by its capacity for hydrogen bonding and
potential for keto-enol tautomerism. While direct experimental data is sparse, analysis of its
structure and related analogs provides a strong foundation for predicting its behavior. The
experimental workflows detailed in this guide offer a clear path for researchers to rigorously
characterize this compound, enabling its effective application in drug discovery and
development programs. The interplay of its acidic hydroxyl group and hydrogen-bonding
carboxamide function makes it a molecule worthy of further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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